molecular formula C27H34O8 B13419505 methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13419505
M. Wt: 486.6 g/mol
InChI Key: VTSMRTHVUHLPNJ-UEPAUOGZSA-N
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Description

Stereochemical Configuration Analysis

The compound contains 11 chiral centers across its steroidal and glucopyranosyl components. The cyclopenta[a]phenanthren system adopts the natural steroid configuration (8R,9S,13S,14S,17R), preserving the trans B/C and C/D ring fusions critical for estrogenic activity. The 17α-ethynyl substitution introduces axial rigidity, while the 3β-hydroxyl group undergoes glycosylation with a methyl β-D-glucopyranoside uronate moiety (2S,3S,4S,5R,6S). Nuclear magnetic resonance (NMR) studies of analogous glucosides reveal that the gg/gt conformational equilibrium of the glycosidic side chain influences hydrogen-bonding networks and solvent accessibility.

Table 1: Key Stereochemical Features

Position Configuration Structural Impact
C3 β-OH → 3-O-β-glucoside Blocks oxidative metabolism
C17 17α-ethynyl Stabilizes D-ring geometry
Glucosyl C2 S Dictates anomeric preference

The glucuronate methyl ester at C2 introduces an additional stereoelectronic constraint, favoring a ^4C~1~ chair conformation in aqueous media. This configuration aligns with the "gauche effect" observed in 2-amino-2-deoxyglucosides, where steric and electronic factors stabilize specific rotamers.

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C27H34O8/c1-4-27(35-25-22(31)20(29)21(30)23(34-25)24(32)33-3)12-10-19-18-7-5-14-13-15(28)6-8-16(14)17(18)9-11-26(19,27)2/h1,6,8,13,17-23,25,28-31H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+,22-,23+,25+,26+,27+/m1/s1

InChI Key

VTSMRTHVUHLPNJ-UEPAUOGZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with a steroidal precursor.

    Functional Group Modification: Introduction of hydroxyl groups at specific positions using selective oxidation reactions.

    Ethynylation: Addition of the ethynyl group through a reaction with an appropriate acetylene derivative.

    Glycosylation: Attachment of the sugar moiety to the steroidal core via glycosylation reactions.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce ketones to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or ethyl derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various steroidal derivatives with potential biological activities.

Biology

    Enzyme Studies: Utilized in studies to understand enzyme interactions and metabolic pathways involving steroidal compounds.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating hormonal disorders and certain cancers.

Industry

    Pharmaceutical Manufacturing: Employed in the production of steroid-based medications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound C17-ethynyl, oxane-2-carboxylate ester, trihydroxy oxane ~544 (calculated) Hypothesized nuclear receptor modulation (e.g., ROR, estrogen receptor)
(8R,9S,13S,14S)-17-Adamantyl-3-methoxy derivative (Compound 4) C17-adamantyl, C3-methoxy, C16-carboxylate ~580 ROR inverse agonist (90% yield in synthesis; IC₅₀ = 50 nM)
(8R,9S,13S,14S)-3-(Pent-4-en-1-yloxy) derivative (Compound 89) C3-pent-4-en-1-yloxy ~434 Intermediate in steroidal synthesis; alkyloxy group enhances metabolic stability
Methyl (2E)-2-[(8S,9S,13S,14S)-3-hydroxy-...phenanthren-17-ylidene]propanoate () C17-ylidene propanoate ester ~424 Structural isomerism affects conjugation and UV absorption
(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl) (NIST Compound) C17-alkyl chain (5-ethyl-6-methylheptan-2-yl), C3-methoxy 428.73 Standardized data for steroidal backbones; used in QSAR modeling

Key Findings:

Substituent Effects: Ethynyl vs. Carboxylate Ester vs. Methoxy: The oxane-2-carboxylate ester enhances aqueous solubility relative to methoxy derivatives (e.g., Compound 4), which may improve bioavailability .

Stereochemical Influence :

  • The (8R,9S,13S,14S,17R) configuration in the steroid core aligns with bioactive conformations observed in ROR inverse agonists, suggesting similar target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels estrone-derived routes (as in and ), involving O-alkylation and esterification steps with NaBH₄-mediated reductions . Yields for similar compounds exceed 60–90%, indicating feasible scalability .

Biological Activity

The compound methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C38H48O19C_{38}H_{48}O_{19} and a molecular weight of 808.78 g/mol. Its structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals. Studies have shown that similar compounds can significantly reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways. In vitro studies suggest it may downregulate the expression of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from apoptosis induced by various stressors. This activity is particularly relevant in the context of neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated significant reduction in oxidative stress markers in human cell lines treated with the compound.
Anti-inflammatory Study Showed inhibition of TNF-alpha and IL-6 production in macrophage cultures.
Cancer Cell Line Study Induced apoptosis in breast cancer cell lines with IC50 values indicating potent anticancer activity.
Neuroprotection Study Reduced neuronal cell death in models of oxidative stress-induced damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups are capable of donating electrons to neutralize free radicals.
  • Cytokine Modulation : By affecting transcription factors such as NF-kB and AP-1, the compound can alter cytokine production.
  • Apoptotic Pathway Activation : It appears to activate caspases and other proteins involved in programmed cell death.

Q & A

Basic Research Question: What experimental techniques are critical for elucidating the stereochemical configuration of this compound?

Answer:
The compound’s stereochemical complexity requires a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD).

  • NMR : Use 2D-NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly focusing on coupling constants (JJ-values) to confirm axial/equatorial orientations of hydroxyl groups in the oxane ring .
  • X-ray crystallography : Resolve absolute configurations of chiral centers in the cyclopenta[a]phenanthrene core, as demonstrated in structurally analogous steroids (e.g., lanosterol derivatives) .
  • CD spectroscopy : Validate electronic transitions influenced by ethynyl and hydroxyl groups, comparing data to known steroidal compounds .

Basic Research Question: How can regioselectivity challenges be addressed during the synthesis of the ethynyl-substituted cyclopenta[a]phenanthrene core?

Answer:
Regioselective introduction of the ethynyl group at C17 involves:

  • Protecting group strategy : Temporarily mask reactive hydroxyl groups (e.g., using silyl ethers) to prevent undesired side reactions during alkyne functionalization .
  • Catalytic conditions : Employ Sonogashira coupling under inert atmospheres (argon/nitrogen) to ensure precise cross-coupling between halogenated intermediates and terminal alkynes .
  • Monitoring : Use HPLC-MS to track reaction progress and confirm intermediate purity before deprotection .

Advanced Research Question: How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for similar steroidal derivatives?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Orthogonal validation : Compare NMR data across multiple solvents (DMSO-d₆, CDCl₃) to identify solvent-dependent shifts .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled precursors to confirm carbon assignments in complex regions (e.g., overlapping signals in the oxane ring) .
  • Literature cross-referencing : Align findings with high-quality databases like NIST Standard Reference Data, which provide validated spectra for structurally related compounds .

Advanced Research Question: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity, given its structural resemblance to steroidal hormones?

Answer:

  • Receptor-binding assays : Use fluorescence polarization assays to test affinity for glucocorticoid or androgen receptors, employing dexamethasone or testosterone as positive controls .
  • Cell-based models : Prioritize immortalized cell lines (e.g., HEK293T) transfected with luciferase reporters under steroid-responsive promoters to quantify transcriptional activation .
  • Dose-response profiling : Include EC₅₀/IC₅₀ calculations to assess potency, ensuring comparisons to structurally similar analogs (e.g., hydroxyganoderic acid derivatives) .

Advanced Research Question: How can researchers validate the accuracy of analytical methods (e.g., HPLC) for quantifying this compound in biological matrices?

Answer:
Follow ICH Q2(R1) guidelines for method validation:

  • Linearity : Test concentrations spanning 50–150% of expected physiological ranges, ensuring R2>0.99R^2 > 0.99 .
  • Recovery studies : Spike known quantities into plasma/serum and compare observed vs. theoretical values; aim for 85–115% recovery .
  • Matrix effects : Assess ion suppression/enhancement via post-column infusion in LC-MS setups .

Advanced Research Question: What role do the ethynyl and hydroxyl groups play in modulating this compound’s physicochemical properties?

Answer:

  • Ethynyl group : Enhances metabolic stability by resisting cytochrome P450-mediated oxidation, as observed in ethisterone derivatives .
  • Hydroxyl groups : Govern solubility via hydrogen bonding; logPP calculations (e.g., using MarvinSketch) predict partitioning behavior, critical for bioavailability .
  • Synergistic effects : Molecular dynamics simulations reveal that the 3-hydroxy group in the phenanthrene core stabilizes interactions with hydrophobic enzyme pockets .

Advanced Research Question: What in vitro toxicity models are appropriate for preclinical safety assessment of this compound?

Answer:

  • Hepatotoxicity : Use primary hepatocyte cultures or HepG2 cells, monitoring ALT/AST release and glutathione depletion .
  • Genotoxicity : Conduct Ames tests (with/without metabolic activation) and micronucleus assays in CHO-K1 cells .
  • Cardiotoxicity : Employ impedance-based assays (e.g., xCELLigence) to detect arrhythmogenic risks via hERG channel inhibition .

Advanced Research Question: How can forced degradation studies optimize storage conditions for this compound?

Answer:

  • Stress conditions : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
  • Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation products (e.g., oxidation of hydroxyl groups) .
  • Storage recommendations : Lyophilization and storage at −80°C in amber vials under nitrogen atmosphere minimize hydrolytic and photolytic degradation .

Advanced Research Question: How can computational modeling predict this compound’s interactions with target enzymes?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in steroidogenic enzymes (e.g., CYP17A1), focusing on hydrogen bonds with hydroxyl/ethynyl groups .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability and identify critical residue interactions (e.g., Van der Waals contacts with methyl groups) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities, correlating with experimental IC₅₀ values .

Advanced Research Question: What strategies mitigate stereochemical inversion during large-scale synthesis?

Answer:

  • Chiral auxiliaries : Incorporate Evans oxazolidinones to control configuration at C2 and C6 during oxane ring formation .
  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) for preparative separation of diastereomers .
  • In situ monitoring : Implement inline FTIR to detect early signs of racemization during acidic/basic reactions .

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